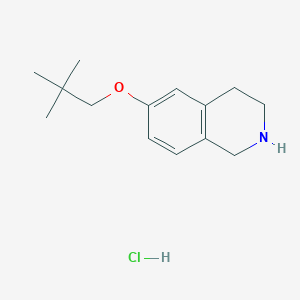

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-14(2,3)10-16-13-5-4-12-9-15-7-6-11(12)8-13;/h4-5,8,15H,6-7,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLXCPJMZHGYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the 2,2-Dimethylpropoxy Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:

*†Calculated based on molecular formula C₁₉H₂₅ClN₂O₂.

Pharmacological and Structural Insights

- Analgesic and Anti-Inflammatory Activity: The 1-(4'-dimethylaminophenyl)-6,7-dimethoxy analog (compound 3) demonstrated significant efficacy in thermal (hot plate test) and chemical (acetic acid writhing) pain models, with a 3.3-fold greater anti-inflammatory effect than diclofenac sodium at 0.5 mg/kg . This highlights the importance of electron-donating groups (e.g., methoxy) and aromatic substitutions in modulating activity.

- Substituent Effects: Methoxy Groups: 6,7-Dimethoxy derivatives (e.g., compound 3) enhance lipophilicity and receptor binding, crucial for central nervous system penetration . Halogen Substituents: Chloro, bromo, and trifluoromethyl groups at the 6-position may alter electronic properties and metabolic stability.

- Synthetic Utility: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor for further functionalization, enabling the synthesis of compounds like 2-chloro and N-alkylated derivatives .

Key Differences and Therapeutic Implications

Activity Spectrum: Papaverine, a natural alkaloid, is restricted to antispasmodic use, while synthetic analogs (e.g., compound 3) expand into analgesic/anti-inflammatory applications . Nomifensine derivatives target neurotransmitter reuptake, illustrating how substituent diversity (e.g., phenyl groups) shifts pharmacological targets .

Potency and Selectivity: The 4'-dimethylaminophenyl group in compound 3 likely enhances receptor affinity through π-π interactions, absent in simpler methoxy or halogenated analogs .

Safety and Metabolism : Halogenated derivatives (e.g., 6-chloro) may pose higher toxicity risks, while trifluoromethyl groups could improve safety profiles via metabolic stability .

Biological Activity

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound is characterized by a bicyclic structure that includes a benzene ring and a piperidine-like ring. The presence of the 2,2-dimethylpropoxy group significantly enhances its lipophilicity, which may influence its interactions within biological systems. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Synthesis

The synthesis of this compound typically involves several chemical reactions that modify the tetrahydroisoquinoline backbone to introduce the 2,2-dimethylpropoxy group. The synthetic pathway often includes:

- Formation of the tetrahydroisoquinoline core.

- Alkylation or etherification to introduce the 2,2-dimethylpropoxy moiety.

- Conversion to the hydrochloride salt for improved solubility and stability.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological effects of this compound and related compounds:

The biological activities of this compound can be attributed to several mechanisms:

- Neuroprotection: The compound has been shown to upregulate neuroprotective proteins and downregulate pro-apoptotic factors in neuronal cells exposed to stressors such as amyloid-beta peptides. This action helps mitigate neuronal death associated with Alzheimer's disease .

- Antioxidant Activity: It reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant enzymes like glutathione peroxidase . This property is particularly important in protecting against oxidative damage in neurodegenerative conditions.

- Antibacterial Mechanism: The antibacterial effects are likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria .

Case Studies

Recent studies have highlighted the therapeutic potential of THIQ derivatives in various contexts:

- Alzheimer's Disease Model: A study demonstrated that treatment with a THIQ derivative led to a significant reduction in amyloid plaque formation and improved cognitive function in transgenic mice models of AD .

- Antibiotic Resistance: Another study reported that novel tetrahydroisoquinoline-triazole compounds exhibited low minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus, indicating their potential as new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer :

- Step 1 : Utilize reductive amination or alkylation of the tetrahydroisoquinoline core, as analogous methods are employed for structurally related compounds like 6,7-dimethoxy derivatives .

- Step 2 : Incorporate 2,2-dimethylpropoxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH or K₂CO₃ as a base in DMF) .

- Step 3 : Purify the hydrochloride salt via recrystallization in ethanol or methanol, followed by vacuum drying. Monitor purity using HPLC or TLC .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact, as per TCI America’s guidelines for similar hydrochlorides .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Degradation risks increase with prolonged storage; verify stability via periodic LC-MS analysis .

Q. What analytical techniques are critical for initial characterization?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Structural Confirmation : Combine ¹H/¹³C NMR (in D₂O or DMSO-d6) and high-resolution mass spectrometry (HRMS). Reference standards (e.g., LGC Standards’ APIs) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–8. Use LC-MS to track degradation products (e.g., dealkylation or hydrolysis) .

- Data Interpretation : Apply kinetic modeling (Arrhenius equation) to predict shelf-life discrepancies. Cross-validate with FTIR to identify structural changes in degraded samples .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- Step 1 : Identify potential impurities (e.g., unreacted intermediates, diastereomers) using LC-MS/MS. Compare retention times with EP-certified impurities (e.g., MM0435.04–06) .

- Step 2 : Optimize preparative HPLC conditions (e.g., gradient elution with 0.1% TFA) to isolate impurities for structural elucidation via 2D NMR .

Q. How can computational modeling guide the compound’s pharmacological mechanism of action?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with targets like monoamine transporters or adrenergic receptors, leveraging structural analogs (e.g., T67325) .

- MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models (AMBER/CHARMM force fields) to validate hypothesized mechanisms .

Q. What advanced spectroscopic techniques differentiate stereoisomers or polymorphic forms?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry. Use Cambridge Structural Database (CSD) for comparative analysis .

- Solid-State NMR : Characterize polymorphs by ¹⁵N/¹³C CP-MAS NMR, correlating chemical shifts with hydrogen-bonding patterns .

Methodological Frameworks for Research Design

Q. How to align experimental protocols with evidence-based inquiry principles?

- Answer :

- Guiding Principle : Link hypotheses to established theories (e.g., SAR of tetrahydroisoquinolines in neurotransmitter modulation) .

- Validation : Use positive/negative controls (e.g., reference compounds from TCI America) to ensure reproducibility .

Q. What statistical approaches address variability in bioactivity assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.